4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide
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Overview
Description
4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide is an organic compound with the molecular formula C12H9N3O3S It is a derivative of benzamide, featuring a nitro group and a pyridinylcarbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide typically involves the reaction of 4-nitrobenzoyl chloride with pyridine-3-carbothioamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The thioamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Hydrogen peroxide, other oxidizing agents.
Major Products Formed
Reduction: 4-amino-N-(pyridin-3-ylcarbamothioyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfonamide derivatives.
Scientific Research Applications
4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of materials with specific electronic or optical properties.
Biological Research: It is used in studies exploring the interactions of small molecules with biological targets, aiding in the understanding of molecular mechanisms.
Mechanism of Action
The mechanism of action of 4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the synthesis of essential components in the bacterial cell wall, leading to cell death. The nitro group plays a crucial role in this mechanism, as it can undergo reduction to form reactive intermediates that disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-(3-pyridinyl)benzamide: Similar structure but lacks the carbamothioyl group.
2-methyl-3-nitro-N-(3-pyridinylcarbamothioyl)benzamide: Contains a methyl group, which may alter its chemical properties and biological activity.
Uniqueness
4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide is unique due to the presence of both a nitro group and a pyridinylcarbamothioyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S/c18-12(9-3-5-11(6-4-9)17(19)20)16-13(21)15-10-2-1-7-14-8-10/h1-8H,(H2,15,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZVTOZLYYZMIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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